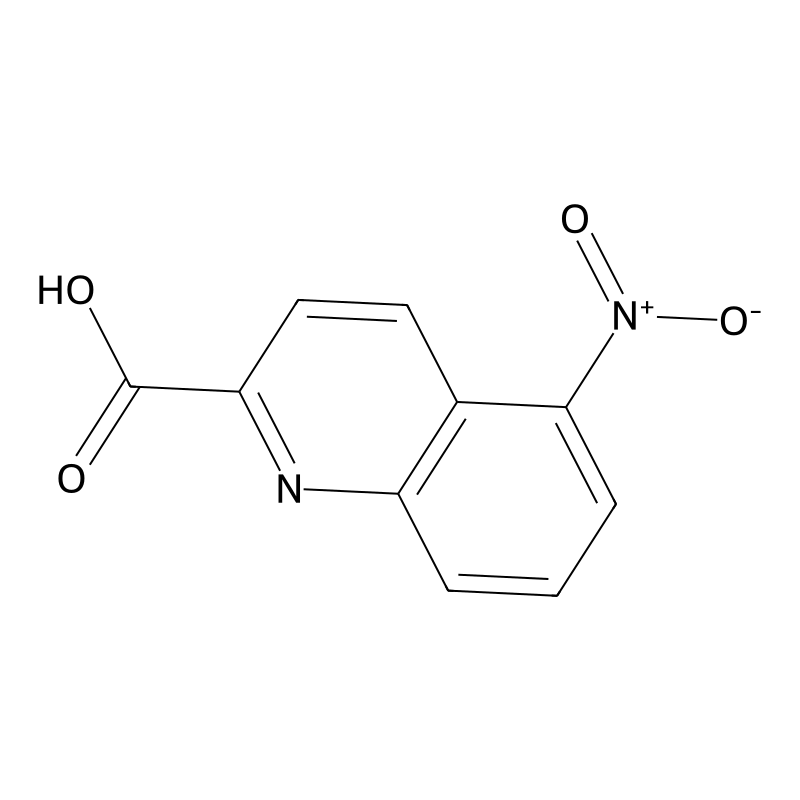

5-Nitroquinoline-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Nitroquinoline-2-carboxylic acid is a heterocyclic organic compound characterized by its nitro and carboxylic acid functional groups attached to a quinoline ring. The chemical formula for this compound is , and it is known for its yellow crystalline appearance. The presence of the nitro group at the 5-position and the carboxylic acid at the 2-position contributes to its unique chemical reactivity and potential biological activity.

Antibacterial Activity:

Research has investigated the potential of 5-NQA and its derivatives as antibacterial agents. Studies have shown that 5-NQA can inhibit the growth of some bacterial strains. However, the exact mechanisms of this activity are still being elucidated. PubChem | 5-Nitroquinoline-2-carboxylic acid:

Anticancer Properties:

Some studies have explored the antitumor properties of 5-NQA. The mechanism of this activity is also under investigation, but it may be related to the inhibition of DNA replication or the induction of cell death in cancer cells. It's important to note that these are preliminary findings, and more research is needed to determine the effectiveness and safety of 5-NQA for cancer treatment. NCBI | Discovery of Potent Antitumor Agents: Design, Synthesis, and Evaluation of Nitroreductase-Activable Nitroheterocycles:

Other Research Areas:

-NQA has also been investigated for its potential applications in other areas of scientific research, such as:

- Antiprotozoal activity: against parasitic infections PubMed Central | Synthesis and antiamoebic activity of some N-substituted derivatives of 5-nitroquinoline-2-carboxylic acid:

- Enzyme inhibition: studies on specific enzymes involved in various biological processes ScienceDirect | Selective Inhibition of Keap1-Nrf2 Protein-Protein Interaction with Nitro-Chalcones

- Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further react with electrophiles.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of quinoline derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.

Research indicates that 5-nitroquinoline-2-carboxylic acid exhibits significant biological activity, particularly as an antibacterial and antifungal agent. Its derivatives have been studied for their potential use in treating various infections. The nitro group is crucial for its biological activity, as it can be reduced by bacterial enzymes, leading to the release of active compounds that exert antimicrobial effects.

Several methods have been developed for synthesizing 5-nitroquinoline-2-carboxylic acid:

- Nitration of Quinoline-2-carboxylic Acid: This method involves the electrophilic nitration of quinoline-2-carboxylic acid using a mixture of concentrated nitric and sulfuric acids.

- Multi-component Reactions: Recent studies have explored multi-component reactions involving aldehydes, cyclodiones, and amines to produce various quinoline derivatives, including 5-nitroquinoline-2-carboxylic acid .

- Reduction Reactions: The nitro group can be introduced through reduction processes involving nitrobenzene derivatives.

5-Nitroquinoline-2-carboxylic acid has several applications:

- Pharmaceuticals: It serves as a scaffold for developing new antibacterial and antifungal agents.

- Chemical Synthesis: It is used in synthesizing other quinoline derivatives that have industrial significance.

- Research: Its unique properties make it a subject of interest in organic chemistry research, particularly in studying reaction mechanisms involving heterocycles.

Studies on the interactions of 5-nitroquinoline-2-carboxylic acid with biological targets have revealed:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in bacterial metabolism, enhancing its antibacterial properties.

- Complex Formation: It can form complexes with metal ions, which may enhance its biological efficacy or alter its reactivity in synthetic pathways.

Several compounds share structural similarities with 5-nitroquinoline-2-carboxylic acid. Here are some notable examples:

Uniqueness

The uniqueness of 5-nitroquinoline-2-carboxylic acid lies in its specific positioning of functional groups, which influences both its chemical reactivity and biological activity. The combination of a nitro group at the 5-position and a carboxylic acid at the 2-position allows for diverse synthetic pathways and potential therapeutic uses that may not be present in other similar compounds.